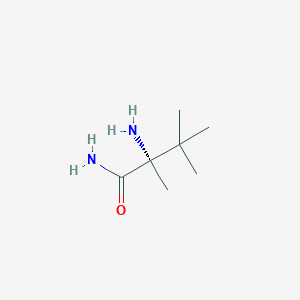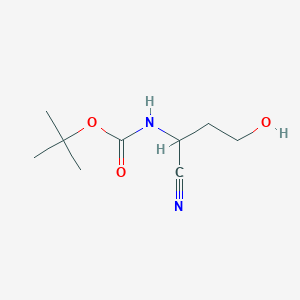
(S)-2-Amino-2,3,3-trimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-2,3,3-trimethylbutanamide is an organic compound with a unique structure that includes an amino group and a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2,3,3-trimethylbutanamide typically involves the reaction of a suitable precursor with an amine source under controlled conditions. One common method involves the use of a chiral catalyst to ensure the production of the (S)-enantiomer. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.
化学反应分析
Types of Reactions
(S)-2-Amino-2,3,3-trimethylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically in anhydrous solvents.
Substitution: Common reagents include halides and other nucleophiles, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives, depending on the nucleophile or electrophile used.
科学研究应用
(S)-2-Amino-2,3,3-trimethylbutanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-2-Amino-2,3,3-trimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
相似化合物的比较
Similar Compounds
®-2-Amino-2,3,3-trimethylbutanamide: The enantiomer of the (S)-form, with different biological activity and properties.
2-Amino-2-methylbutanamide: A structurally similar compound with a different substitution pattern.
2-Amino-3,3-dimethylbutanamide: Another similar compound with variations in the alkyl groups attached to the butanamide backbone.
Uniqueness
(S)-2-Amino-2,3,3-trimethylbutanamide is unique due to its specific stereochemistry and the presence of three methyl groups on the butanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
(2S)-2-amino-2,3,3-trimethylbutanamide |
InChI |
InChI=1S/C7H16N2O/c1-6(2,3)7(4,9)5(8)10/h9H2,1-4H3,(H2,8,10)/t7-/m1/s1 |
InChI 键 |
PAZAAUKLIHJNJP-SSDOTTSWSA-N |
手性 SMILES |
C[C@@](C(=O)N)(C(C)(C)C)N |
规范 SMILES |
CC(C)(C)C(C)(C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)
![6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine](/img/structure/B13901907.png)
![(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B13901909.png)
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13901916.png)









